![molecular formula C₂₉H₄₄BrN₅O₅Si₂ B1139847 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine CAS No. 328394-26-9](/img/structure/B1139847.png)

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

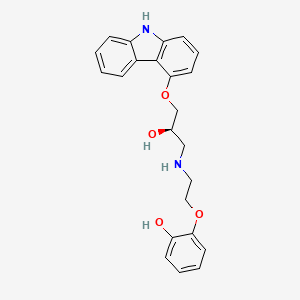

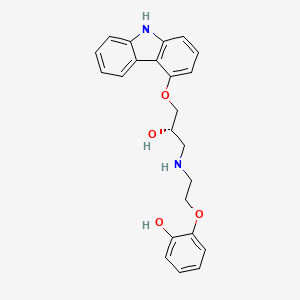

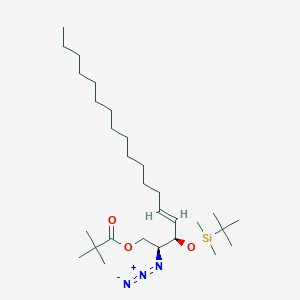

“O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine” is a complex organic compound. It has a molecular formula of C29H44BrN5O5Si2 and a molecular weight of 678.77 . The compound is used in proteomics research .

Molecular Structure Analysis

The molecule consists of a guanine base that is substituted with various groups including a benzyl group, a bromo group, and a complex disiloxanediyl group . Detailed structural analysis would require more specific information or computational modeling.Wissenschaftliche Forschungsanwendungen

DNA Repair Mechanisms

Research has shown that derivatives of O6-benzylguanine, including O6-Benzyl-8-bromo-guanine derivatives, are crucial in studying the mechanisms of DNA repair, specifically targeting the protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT plays a significant role in the cellular defense against alkylating agents by repairing the O6-alkylguanine lesion in DNA. The inhibition of AGT has been shown to increase the effectiveness of alkylating chemotherapeutic agents, suggesting that O6-benzylguanine derivatives could enhance cancer treatment protocols by overcoming tumor resistance to chemotherapy (Raju, Robins, & Vaghefi, 1989).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine, has broad applications in medicinal chemistry. These compounds are of interest due to their potential as chemotherapeutic agents or as tools in the study of biochemical pathways. For example, specific derivatives have been synthesized for positron emission tomography (PET) probe development, aimed at imaging DNA repair proteins in glioblastoma, highlighting their significance in clinical diagnosis and understanding tumor biology (Koyama et al., 2017).

Diagnostic Imaging Applications

O6-Benzylguanine derivatives have been investigated for their use in diagnostic imaging, particularly in developing PET probes for imaging the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) in tumors. The synthesis of 11C-labeled O6-benzylguanine derivatives, for instance, represents a significant advancement in noninvasive methods to assess the expression level of MGMT in glioblastoma, potentially guiding chemotherapy regimens (Koyama et al., 2017).

Eigenschaften

IUPAC Name |

9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22?,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXBCEWMDJONPM-HEYJASKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44BrN5O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676263 |

Source

|

| Record name | 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine | |

CAS RN |

328394-26-9 |

Source

|

| Record name | 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)